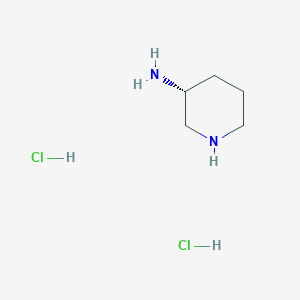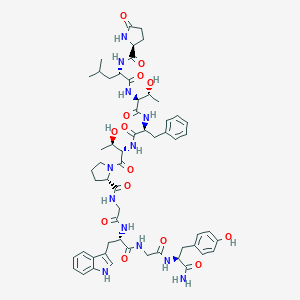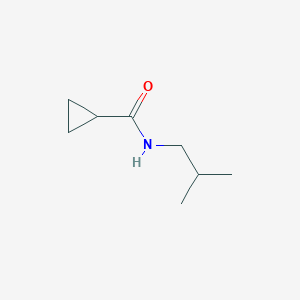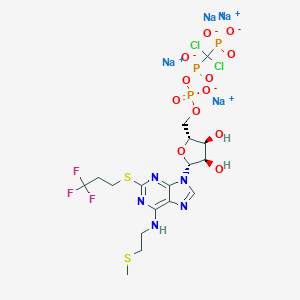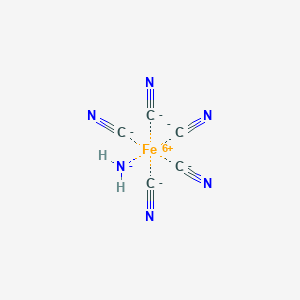
2-Chloro-5-fluoropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, including compounds similar to 2-Chloro-5-fluoropyridine, involves halogen dance reactions. These methods allow for the selective introduction of halogen atoms into the pyridine ring, providing access to a variety of functionalized pyridines suitable for further chemical manipulations (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound features a pyridine ring substituted with chlorine and fluorine atoms at the 2nd and 5th positions, respectively. This arrangement influences the electronic distribution within the molecule, impacting its reactivity and interactions with other chemical species. Studies on similar halogenated pyridines have shown that the positions of the halogen atoms play a crucial role in determining the compound's physical and chemical properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitution, due to the presence of electronegative halogen atoms that activate the pyridine ring towards nucleophilic attack. Chemoselective amination of similar halogenated pyridines has been demonstrated, showcasing the ability to selectively replace halogen atoms with amino groups under specific conditions (Stroup et al., 2007).
Applications De Recherche Scientifique
Synthèse de pyridines fluorées
La 2-chloro-5-fluoropyridine est utilisée dans la synthèse de pyridines fluorées . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . Elles présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement attracteurs d'électrons dans le cycle aromatique .
Préparation d'herbicides et d'insecticides
La this compound peut être utilisée comme matière de départ pour la synthèse de certains herbicides et insecticides . L'introduction d'atomes de fluor dans les structures principales est l'une des modifications chimiques les plus généralement utiles dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées .
Synthèse de potentialisateurs de l'AMPA
La réaction de Baltz-Schiemann a été appliquée pour la synthèse de la 2-amino-5-fluoropyridine, qui est une matière de départ pour la synthèse des 1,1-dioxydes de pyridothiadiazène agissant comme potentialisateurs de l'AMPA .
Préparation de candidats médicinaux et agrochimiques fluorés
Au cours des 50 dernières années, de nombreux candidats médicinaux et agrochimiques fluorés ont été découverts et l'intérêt pour le développement de produits chimiques fluorés n'a cessé d'augmenter . La grande disponibilité des blocs de synthèse fluorés et des réactifs de fluoration efficaces, la technologie de fluoration largement fiable et l'accumulation de connaissances de base et avancées en chimie du fluor ont rapidement accéléré les développements dans ce domaine .
Synthèse de 5-fluoro-2-aminopyrimidines
La 2-chloro-5-fluoropyrimidine peut être utilisée comme matière de départ pour la préparation de 5-fluoro-2-aminopyrimidines en réagissant avec diverses amines en présence de K2CO3, via une réaction de formation de liaison C-N .
Préparation d'agents d'imagerie pour des applications biologiques
Les voies de synthèse vers les pyridines substituées par 18F, qui présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques, sont passées en revue, ainsi que certaines méthodes de synthèse pour la préparation de 2-, 3-, 4-fluoropyridines et de di- et poly-fluoropyridines<a aria-label="1: " data-citationid="e7c1a9c4-3069-46a3-53b7-c74bbf19ecde-32" h="ID=SERP,50
Safety and Hazards
2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
2-Chloro-5-fluoropyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds. The specific targets of this compound can vary depending on the final compound it is used to synthesize. It is known to affect the respiratory system .
Mode of Action
The mode of action of this compound is largely dependent on the specific reactions it is involved in. As a building block, it can participate in various chemical reactions to form complex organic compounds . For instance, it can undergo a series of transformations under basic conditions to form different intermediates .
Biochemical Pathways
This compound is involved in the synthesis of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in and the final compounds it is used to synthesize. As a building block in the synthesis of various organic compounds, it can contribute to the properties and activities of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Propriétés
IUPAC Name |
2-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXQLSFJCIDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382306 | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31301-51-6 | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research papers provided?
A1: The research papers primarily focus on describing novel synthetic processes for producing 3-substituted 2-chloro-5-fluoropyridine or its salts. [, ] For instance, one of the papers, "Methodes de production de this compound 3-substitue ou de son sel," outlines methods for synthesizing these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



